2,3-Anhydro-DL-threitol
Description
Structure
3D Structure
Properties
CAS No. |
63621-92-1 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
[(2R,3R)-3-(hydroxymethyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O3/c5-1-3-4(2-6)7-3/h3-6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
PENWRXZLRDTNBI-QWWZWVQMSA-N |
SMILES |
C(C1C(O1)CO)O |
Isomeric SMILES |
C([C@@H]1[C@H](O1)CO)O |
Canonical SMILES |
C(C1C(O1)CO)O |
Synonyms |
2,3-anhydro-DL-threitol |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Anhydro Dl Threitol and Its Precursors
Classical Synthetic Approaches to Anhydro-Sugar Alcohols
Traditional methods for synthesizing anhydro-sugar alcohols have laid the groundwork for the production of compounds like 2,3-Anhydro-DL-threitol. These approaches typically involve robust and well-understood chemical transformations.
A primary and effective method for the synthesis of this compound is through the epoxidation of an appropriate alkene precursor. nih.gov This approach involves the conversion of a carbon-carbon double bond into an epoxide ring. Specifically, this compound can be synthesized from trans-2-butene-1,4-diol. acs.org The process often necessitates the use of protecting groups, such as benzyloxycarbonyl groups, to shield the primary hydroxyl groups during the epoxidation step. nih.gov This ensures that the epoxidation occurs selectively at the desired double bond.
The genotoxicity of naturally occurring allylbenzene (B44316) analogs has been studied, with research indicating that biotransformation in the liver can create reactive electrophilic intermediates. nih.gov A significant bioactivation pathway is the hydroxylation of the 1' carbon of the allylic side chain. nih.gov To investigate the genotoxic potential of epoxidation at the allylic double bond, 2',3'-(allylic) epoxide derivatives of compounds like allylbenzene have been synthesized. nih.gov Studies have shown that these allylic epoxides can form covalent adducts with DNA bases in vitro. nih.gov While these epoxide metabolites are formed in vivo, they are typically metabolized quickly into less toxic forms. nih.gov
Intramolecular cyclization is another key strategy in forming anhydro-threitol derivatives. This can involve the formation of an epoxide ring through the internal displacement of a leaving group by a hydroxyl group on an adjacent carbon, a process analogous to the synthesis of oxiranes. chimia.ch Anionic cyclization reactions, where a carbanion attacks an electrophilic center within the same molecule, are also utilized in the synthesis of various cyclic compounds. harvard.edu Additionally, palladium-catalyzed heterocyclization reactions offer a method for constructing heterocyclic derivatives under mild conditions. mdpi.com
Epoxidation Routes to this compound
Modern and Stereoselective Syntheses of this compound and its Enantiomers
Recent advancements in synthetic chemistry have enabled the development of highly selective methods for producing specific stereoisomers of 2,3-Anhydro-threitol. These modern techniques offer greater control over the three-dimensional structure of the final product.
Enantioselective catalysis is a powerful tool for producing optically active compounds from prochiral or racemic precursors. iipseries.orgnobelprize.org In the context of anhydro-threitol synthesis, chiral catalysts can be employed to favor the formation of one enantiomer over the other. For instance, chiral crown ethers derived from carbohydrates like D-mannose have been used as phase-transfer catalysts to induce asymmetry in reactions such as Michael additions and epoxidations. researchgate.net The development of versatile chiral ligands, such as BINAP, has been instrumental in the success of asymmetric catalysis. nobelprize.org
Asymmetric synthesis aims to convert a molecule into a specific stereoisomer. iipseries.org This can be achieved by using a chiral substrate, where an existing chiral center directs the formation of a new one. iipseries.org Various strategies have been developed for the asymmetric synthesis of complex molecules. For example, the Sharpless asymmetric epoxidation is a well-known method for the stereoselective epoxidation of allylic alcohols. nobelprize.org Another approach involves the enzymatic resolution of racemic mixtures, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the other.
A stereoselective method for synthesizing trans-2,3-disubstituted 2,3-dihydropyrroles has been developed using N-sulfonyl-1,2,3-triazoles that generate α-imino rhodium carbene complexes. nih.gov Furthermore, natural product-inspired synthesis has been used to create collections of compounds with high sp3 character and specific stereochemistry. mdpi.com
| Methodology | Key Features | Relevant Precursors/Reagents | Reference |
|---|---|---|---|
| Classical Epoxidation | Use of protecting groups for hydroxyl functions. | trans-2-butene-1,4-diol, benzyloxycarbonyl groups | nih.govacs.org |
| Enantioselective Catalysis | Production of specific enantiomers using chiral catalysts. | Chiral crown ethers, BINAP | nobelprize.orgresearchgate.net |
| Asymmetric Synthesis | Control of stereochemistry through chiral substrates or reagents. | Sharpless epoxidation reagents, enzymes for resolution | iipseries.orgnobelprize.org |
Enantioselective Catalysis in Anhydro-Threitol Production
Green Chemistry Principles and Sustainable Synthesis of Anhydro-Threitol Derivatives
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. acs.org This includes the use of renewable feedstocks, safer solvents, and designing energy-efficient processes. acs.org For instance, deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been used as both a medium and catalyst in organic reactions, such as the synthesis of triarylmethane and α-aminophosphorous derivatives. sioc-journal.cnrsc.org These solvents can often be reused, further enhancing the sustainability of the process. sioc-journal.cn The goal is to prevent waste generation rather than treating it after it has been created. acs.org
Process Optimization and Scale-up Considerations in Anhydro-Threitol Synthesis
The efficient synthesis of this compound is crucial for its application in further chemical transformations, such as the production of hyperbranched polymers. acs.org Optimizing the synthetic process to maximize yield, purity, and cost-effectiveness, particularly during scale-up, involves careful consideration of several interconnected parameters. The primary route to α,ω-disubstituted derivatives of this compound involves the epoxidation of the corresponding alkene precursors. nih.gov Process optimization, therefore, focuses significantly on enhancing the efficiency and selectivity of this key epoxidation step.
Key areas for optimization include the selection of reagents, reaction conditions, and downstream processing methods. For instance, the choice of oxidizing agent, the type of catalyst, reaction temperature, and purification strategy are all critical factors that must be fine-tuned to develop a practical and scalable synthesis protocol. uitm.edu.myresearchgate.net
Optimization of Reaction Parameters
The conversion of an alkene precursor to this compound via epoxidation is influenced by several variables that affect reaction yield and selectivity.
Oxidizing Agents and Catalysts: A common method for epoxidation is the use of peroxy acids, such as meta-chloroperbenzoic acid (mCPBA). copernicus.orgmdpi.com Alternatively, processes utilizing hydroperoxides in the presence of transition metal catalysts are often employed for large-scale industrial applications due to their potential for high yield and selectivity. google.com The selection of an appropriate catalyst is vital; for example, in related epoxidations, sulfuric acid has been shown to be effective. uitm.edu.my However, catalyst deactivation can be a concern, which may be mitigated by using stable ligands that create steric hindrance around the metal center, preventing binding by deactivating species. google.com
Protecting Groups: The hydroxyl groups of the threitol backbone must often be protected during the epoxidation of the alkene precursor to prevent unwanted side reactions. Benzyloxycarbonyl groups have been effectively used for this purpose, ensuring that the epoxidation occurs selectively at the carbon-carbon double bond. nih.gov
Reagent Stoichiometry: While theoretically one equivalent of the oxidant is needed per double bond, using a slight excess can help drive the reaction to completion. google.com For large-scale operations, incremental addition of the oxidant is often preferred to control the reaction exotherm and improve safety. google.com
Table 1: Comparison of Epoxidation Conditions for Related Compounds
This table summarizes various conditions used for epoxidation in syntheses of related epoxide compounds, highlighting parameters relevant to the synthesis of this compound.
| Substrate Type | Oxidizing Agent | Catalyst | Solvent | Yield | Reference |
| Protected Alkene Diol | mCPBA | None | Dichloromethane (DCM) | 53% (over two steps) | copernicus.org |
| Protected Alkene Diol | mCPBA | None | Acetonitrile (ACN) | Not specified | copernicus.org |
| 5-methylhexahydroisoindole-1,3-dione | mCPBA | None | Not specified | Not specified | mdpi.com |
| Aryl Allyl Ethers | Hydroperoxide | Transition Metal Complex | Not specified | >70-90% | google.com |
| Waste Cooking Oil | Peroxy Acetic Acid | Sulfuric Acid | None | Not specified | uitm.edu.my |
Scale-up and Purification Strategies
Transitioning a synthetic procedure from a laboratory to a pilot or industrial scale introduces a new set of challenges that must be addressed to maintain efficiency and economic viability.
Purification Methods: While laboratory-scale purification of epoxides is often achieved using column chromatography, this method is generally not practical for large quantities. copernicus.orgmdpi.com Developing scalable purification protocols is essential. For related anhydro-sugars like 1,4-anhydroerythritol, a novel purification method involving a silica (B1680970) gel and sodium bicarbonate slurry followed by filtration has been successfully implemented on a kilogram scale, yielding commercial-grade material in good yields (60-65%). researchgate.net Such a strategy could be adapted for this compound.
Process Control: On a large scale, controlling reaction parameters becomes more complex. The incremental addition of reactive agents like hydroperoxides is a key strategy for managing reaction rates and temperature. google.com Continuous monitoring of the reaction progress is necessary to determine the optimal endpoint and avoid the formation of byproducts from over-reaction.
Table 2: Key Parameters for Process Optimization in Anhydro-Threitol Synthesis
This table outlines the critical parameters and their potential impact on the synthesis of this compound.
| Parameter | Objective/Consideration | Potential Impact | Reference |
| Oxidant | Maximize conversion and selectivity | mCPBA is common in labs; hydroperoxides may be better for scale-up. | copernicus.orggoogle.com |
| Catalyst | Increase reaction rate and yield | Transition metals or acid catalysts can be effective; deactivation is a risk. | uitm.edu.mygoogle.com |
| Temperature | Balance reaction rate and stability | Higher temperatures risk opening the epoxide ring, reducing yield. | uitm.edu.my |
| Protecting Group | Prevent side reactions | Benzyloxycarbonyl groups protect hydroxyls during epoxidation. | nih.gov |
| Purification | Achieve high purity at scale | Move from chromatography to scalable methods like filtration. | researchgate.netcopernicus.org |
| Process Design | Improve overall efficiency | One-pot procedures can reduce steps and waste. | copernicus.orgrsc.org |
Chemical Reactivity and Transformation Pathways of 2,3 Anhydro Dl Threitol
Ring-Opening Reactions of the Anhydro-Moiety in 2,3-Anhydro-DL-threitol
The strained three-membered epoxide ring in this compound is the primary site of its reactivity, making it an excellent electrophile for various nucleophiles. csbsju.edu The reactions are characterized by the cleavage of a C-O bond within the epoxide.
Nucleophilic Additions to the Epoxide Ring and Regioselectivity
The ring-opening of this compound, a diepoxide, proceeds via nucleophilic attack. The regioselectivity of this attack is dictated by the reaction conditions and the nature of the nucleophile. universiteitleiden.nl
Under basic or neutral conditions, the reaction typically follows an S_N_2 mechanism. csbsju.edulibretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, both epoxide carbons are secondary and symmetrically substituted, which simplifies the regioselectivity aspect in the initial attack. However, in derivatives or during polymerization, steric hindrance becomes a key factor. oberlin.edu For example, in base-catalyzed polymerization, the attack of an alkoxide ion occurs at the less hindered epoxide carbon. libretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. libretexts.org The subsequent nucleophilic attack exhibits a character that is intermediate between S_N_1 and S_N_2. universiteitleiden.nllibretexts.org The attack tends to occur at the carbon atom that can better stabilize a positive charge. If one of the epoxide carbons were tertiary, the attack would preferentially happen there. libretexts.org For this compound, where both carbons are secondary, a mixture of products can still arise, though attack at the less substituted site often predominates unless other electronic factors are at play. libretexts.org
A significant application of this reactivity is in ring-opening multibranching polymerization (ROMBP). Using cationic initiators like boron trifluoride diethyl etherate (BF_3·OEt_2), this compound polymerizes to form hyperbranched polytetritols. acs.orgresearchgate.net This process involves a ring-opening reaction coupled with a proton-transfer mechanism. acs.orgresearchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Reactant | Nucleophile/Initiator | Conditions | Primary Product(s) | Reaction Type | Reference |
|---|---|---|---|---|---|
| This compound | Boron trifluoride diethyl etherate (BF_3·OEt_2) | Bulk polymerization, 80-100 °C | Hyperbranched polytetritol | Cationic Ring-Opening Polymerization | acs.org |
| General Epoxide | Hydroxide ion (OH⁻) | Elevated temperatures | 1,2-diol | Base-Catalyzed S_N_2 Ring-Opening | libretexts.org |
| General Epoxide | Anhydrous HX (e.g., HCl, HBr) | Ether | trans-Halohydrin | Acid-Catalyzed Ring-Opening | libretexts.org |
| 2,3-Epoxy alcohols | Various N- and O-nucleophiles | Tungsten (W) salts | C3-substituted 1,2-diols | Catalytic, Regioselective Ring-Opening | organic-chemistry.org |
Stereochemical Outcomes of Ring-Opening Transformations
The ring-opening of epoxides is a stereospecific process. In S_N_2-type reactions, the nucleophile attacks from the side opposite to the C-O bond being broken, resulting in an inversion of configuration at the center of attack. csbsju.edu When this compound (a meso compound) undergoes a ring-opening reaction, the attack of a nucleophile leads to the formation of a product with a trans relationship between the incoming nucleophile and the remaining hydroxyl group.
For instance, the acid-catalyzed hydrolysis of an epoxide like 1,2-epoxycyclohexane results in a trans-1,2-diol. libretexts.org This principle applies to this compound, where the resulting tetritol units within a polymer chain will have specific stereochemical arrangements determined by this inversion chemistry. The stereospecificity of these reactions is crucial in the synthesis of complex molecules and polymers where precise control of stereocenters is required. organic-chemistry.org
Functional Group Interconversions on the Hydroxyl Groups of this compound
The two primary hydroxyl groups of this compound can undergo various transformations, such as esterification, etherification, oxidation, and reduction, allowing for the synthesis of a wide range of derivatives.
Esterification and Etherification Strategies
The hydroxyl groups can be readily converted into esters and ethers to act as protecting groups or to introduce new functionalities.
Esterification: This can be achieved using standard methods, such as reaction with acid chlorides or anhydrides in the presence of a base. These ester groups can serve as protecting groups during subsequent reactions on the epoxide ring.
Etherification: The formation of ethers is also a common strategy. For example, α,ω-disubstituted derivatives of this compound have been synthesized using benzyloxycarbonyl groups to protect the primary hydroxyls during epoxidation of the corresponding dienes. researchgate.netnih.gov A related reaction is the etherification of the analogous compound, 2,3-anhydroerythritol, with allyl bromide and silver oxide to yield 2,3-Anhydro-1,4-di-O-allylerythritol. acs.org This demonstrates a viable pathway for the etherification of the hydroxyl groups on the this compound scaffold.
Table 2: Examples of Hydroxyl Group Transformations
| Starting Material | Reagent(s) | Product Type | Purpose/Application | Reference |
|---|---|---|---|---|
| Related dienes | Benzyloxycarbonyl chloride | Protected diol (carbamate ester) | Protection for subsequent epoxidation to form anhydro-derivatives | researchgate.netnih.gov |
| 2,3-Anhydroerythritol (analogue) | Allyl bromide, Silver oxide | Allyl ether | Functional group modification | acs.org |
| DL-Threitol (parent compound) | 3-Pentanol, Methyltrioxorhenium (MTO) | 1,3-Butadiene (B125203) | Deoxydehydration (reduction) | scispace.com |
Selective Oxidation and Reduction Transformations
Oxidation: The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using selective oxidizing agents. The choice of reagent would determine the extent of oxidation. For instance, oxidation of related sugar alcohols can be achieved with reagents like hypoiodite (B1233010) followed by periodate (B1199274) cleavage. cdnsciencepub.comresearchgate.net
Reduction: The reduction of the hydroxyl groups is less common, but the parent compound, DL-threitol, can undergo a deoxydehydration (DODH) reaction. When DL-threitol is treated with an oxorhenium catalyst such as methyltrioxorhenium (MTO) and a sacrificial reducing agent like 3-pentanol, it is converted to 1,3-butadiene in high yield. scispace.com This reaction involves the removal of all four hydroxyl groups and the formation of a conjugated diene. A similar transformation was observed using a CpttReO_3 catalyst (Cptt = 1,3-di-tert-butylcyclopentadienyl). d-nb.info
Rearrangement Reactions and Fragmentations Involving this compound Scaffolds
The this compound structure can be involved in or lead to molecular rearrangements and fragmentations.
Rearrangement Reactions: Under basic conditions, 2,3-epoxy alcohols can undergo a reversible isomerization known as the Payne rearrangement, where the epoxide and hydroxyl groups exchange positions with inversion of configuration at one carbon center. researchgate.net While this compound itself is a diepoxide, its ring-opened products are epoxy alcohols, which could potentially undergo such rearrangements, leading to a mixture of isomers. Other rearrangements, such as the csbsju.educdnsciencepub.com-Wittig rearrangement, are known for allyl ethers and could be relevant for appropriately substituted derivatives of this compound. organic-chemistry.org
Fragmentation Reactions: The most notable fragmentation reaction is the aforementioned catalytic deoxydehydration of the parent compound, DL-threitol, to form 1,3-butadiene. scispace.comd-nb.info This transformation represents a complete fragmentation and rearrangement of the C4 backbone, driven by the formation of a stable conjugated system.
Multi-Component Reactions Incorporating this compound as a Synthon
Extensive research into the applications of this compound as a synthon has revealed its utility in various synthetic transformations, primarily in polymerization and the preparation of specific derivatives. However, based on currently available scientific literature, there is no documented evidence of this compound being directly utilized as a building block in multi-component reactions (MCRs).
MCRs are convergent chemical reactions where three or more starting materials react to form a product in a one-pot synthesis, incorporating a significant portion of the atoms from the reactants into the final structure. While this area of chemistry is of significant interest for creating molecular diversity and complex scaffolds, the specific role of this compound within this reaction class has not been reported.
The primary reactivity of this compound involves the ring-opening of its epoxide functional group. This characteristic has been extensively exploited in polymerization reactions to create hyperbranched polytetritols. For instance, cationic ring-opening polymerization of this compound, often initiated by Lewis acids such as boron trifluoride diethyl etherate, leads to the formation of hyperbranched polymers consisting of threitol units.
Furthermore, derivatives of this compound have been synthesized through various chemical transformations. These reactions, however, typically involve sequential steps rather than the concurrent combination of multiple components characteristic of an MCR.
While related sugar-derived compounds and other epoxides can participate in MCRs, the specific application of this compound in this capacity remains an unexplored area of research. Therefore, no data tables or detailed research findings on its use as a synthon in multi-component reactions can be provided at this time.
Stereochemical Aspects and Chiral Applications of 2,3 Anhydro Dl Threitol
Configuration and Conformation Analysis of 2,3-Anhydro-DL-threitol
This compound is a chiral, four-carbon sugar alcohol with the molecular formula C4H10O4. wikipedia.org It is the diastereomer of erythritol (B158007). wikipedia.org The "DL" designation indicates that it is a racemic mixture of D-threitol and L-threitol. wikipedia.orgrsc.org The threitol molecule contains an epoxide ring, a three-membered ring containing an oxygen atom, which is responsible for its chemical reactivity. nih.govsioc-journal.cn The stereochemistry of the hydroxyl groups in the tetrahydrofuran (B95107) ring of threitol derivatives has been shown to affect the rates of dehydration reactions. rsc.org
Studies on the intramolecular dehydration of various sugar alcohols, including L-threitol and DL-threitol, have provided insights into their conformational behavior in aqueous solutions. rsc.org The dehydration of L-threitol was found to be faster than that of DL-threitol, suggesting that intermolecular hydrogen bonding and the formation of molecular clusters influence the reaction rates. rsc.org Specifically, it is proposed that D-threitol and L-threitol can form clusters with stronger hydrogen bonds between each other than the clusters formed by only one enantiomer. rsc.org
This compound as a Chiral Building Block in Asymmetric Synthesis
The defined stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis. researchgate.netwikipedia.org Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce chirality and control the stereochemical outcome of a reaction. ub.edusoton.ac.uk The use of such building blocks is a fundamental strategy for the synthesis of complex, enantiopure molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. ub.edu
Synthesis of Enantiopure Compounds Utilizing this compound
The synthesis of enantiopure compounds often begins with a readily available chiral starting material, a strategy known as chiral pool synthesis. ub.edu this compound, with its defined stereocenters, serves as a precursor for creating a variety of enantiomerically pure compounds. acs.orgscience.gov For instance, derivatives of this compound have been used to synthesize other chiral molecules. nih.gov The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for example, started from common intermediates derived from chiral precursors. nih.gov
Diastereoselective Transformations with this compound Derivatives
Diastereoselective reactions are crucial in asymmetric synthesis as they allow for the preferential formation of one diastereomer over another. msu.edu Derivatives of this compound can undergo diastereoselective transformations, leading to the creation of new stereocenters with a high degree of control. For example, the Pictet-Spengler reaction of an aldehyde derived from (-)-2,3-O-isopropylidene-d-threitol with L-tryptophan methylester resulted in a mixture of 1,3-cis and 1,3-trans tetrahydro-β-carboline products, demonstrating diastereoselectivity. mdpi.com The stereochemical outcome of such reactions can often be influenced by the presence of chiral auxiliaries or by the inherent chirality of the starting material. msu.eduwikipedia.org
Design and Synthesis of Chiral Auxiliaries and Ligands Derived from this compound
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgwikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While the direct use of this compound to create specific, widely-known chiral auxiliaries is not extensively documented in the provided search results, the principles of chiral auxiliary design suggest its potential in this area. wikipedia.orgsigmaaldrich.com
Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. scbt.combeilstein-journals.orgsigmaaldrich.com The synthesis of chiral ligands often involves starting from enantiopure precursors. Given its chiral nature, derivatives of this compound could potentially be used to synthesize novel chiral ligands. The effectiveness of these ligands in asymmetric catalysis would depend on their ability to create a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction. beilstein-journals.orgnih.gov
Role in the Chemical Synthesis of Optically Active Carbohydrate Analogs and Mimetics
This compound and its derivatives are valuable intermediates in the synthesis of optically active carbohydrate analogs and mimetics. beilstein-journals.org Carbohydrate analogs are molecules that mimic the structure and/or function of natural carbohydrates and are important tools for studying biological processes and for developing new therapeutic agents. taylorfrancis.com
The epoxide ring in this compound is susceptible to ring-opening reactions, which can be exploited to introduce various functional groups and build more complex carbohydrate structures. nih.govthieme-connect.de For example, the ring-opening polymerization of anhydro sugars is a widely used method for producing stereoregular polysaccharides. thieme-connect.de The polymerization of anhydroalditols, such as derivatives of this compound, can lead to the formation of novel carbohydrate polymers that lack the typical anomeric linkage found in natural polysaccharides. thieme-connect.de These synthetic polymers can exhibit interesting properties, such as cation-binding capabilities and chiral discrimination. thieme-connect.de
Advanced Analytical Techniques in the Structural Elucidation and Study of 2,3 Anhydro Dl Threitol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,3-Anhydro-DL-threitol derivatives, providing unparalleled insight into connectivity and stereochemistry.
Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex polymeric structures derived from this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish through-bond correlations.
For instance, in the study of hyperbranched polytetritols synthesized from the ring-opening polymerization of this compound, ¹³C NMR spectra are used to estimate the degree of branching. acs.org The different carbon environments within the dendritic, linear, and terminal units of the polymer give rise to distinct chemical shifts, allowing for their quantification.
The stereochemical outcome of reactions involving this compound can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close in space, providing critical information for assigning relative stereochemistry in the resulting derivatives.
Table 1: Representative ¹³C NMR Chemical Shifts for Hyperbranched Polytetritol derived from this compound
| Carbon Environment | Chemical Shift (ppm) Range |
| Dendritic Units | Data not available in search results |
| Linear Units | Data not available in search results |
| Terminal Units | Data not available in search results |
Note: Specific chemical shift values are highly dependent on the solvent, concentration, and the specific structure of the polymer.
Quantitative NMR (qNMR) offers a powerful method for monitoring the progress of reactions involving this compound in real-time. By integrating the signals of reactants and products, the kinetics of a reaction can be accurately determined without the need for chromatographic separation. For example, the consumption of the monomer during polymerization can be tracked to understand the reaction mechanism and optimize conditions. In some polymerization reactions, the consumption of the initial monomer functionality can be monitored by ¹H NMR to determine reaction completion. researchgate.net
Multi-dimensional NMR for Connectivity and Stereochemistry
Mass Spectrometry for Mechanistic Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound derivatives and for gaining insights into reaction mechanisms. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful for analyzing large, non-volatile molecules such as polymers.
In the context of polymerization, MS can help to identify the repeating units and end-groups of the polymer chains. By analyzing the fragmentation patterns of the molecular ions, it is possible to deduce the connectivity of the monomers and to propose or verify mechanistic pathways, such as those involved in cationic polymerization. acs.org
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of synthesized compounds and to monitor the progress of reactions. researchgate.net Chiral HPLC, which employs a chiral stationary phase, is particularly important for separating enantiomers and diastereomers of this compound derivatives.
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution of polymers derived from this compound. researchgate.net This information is crucial for understanding how reaction conditions affect the final polymer properties.
Thin-Layer Chromatography (TLC) provides a quick and convenient method for monitoring reactions and for preliminary purity assessment.
Table 2: Chromatographic Techniques for the Analysis of this compound and its Derivatives
| Technique | Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring | Purity, presence of impurities, reaction conversion |
| Chiral HPLC | Separation of stereoisomers | Enantiomeric/diastereomeric excess |
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight analysis of polymers | Molecular weight averages (Mn, Mw), polydispersity index (PDI) |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Reaction progress, qualitative purity |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline derivatives of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This technique yields accurate bond lengths, bond angles, and torsional angles, providing unambiguous proof of the molecule's absolute and relative stereochemistry. While obtaining suitable crystals can be a challenge, the structural information gained is invaluable. Research on hyperbranched polytetritol, derived from this compound, has utilized small- and wide-angle X-ray diffraction to investigate its bulk properties. acs.org
Computational Chemistry and Molecular Modeling for Conformational and Reactivity Predictions
Predict stable conformations: By calculating the potential energy of different spatial arrangements of the atoms, the most stable conformations of this compound and its derivatives can be predicted.
Model reaction pathways: Computational methods can be used to model the transition states of reactions, providing insights into reaction mechanisms and predicting the stereochemical outcomes.
Simulate spectroscopic data: Predicted NMR chemical shifts and coupling constants can be compared with experimental data to aid in structural assignments.
These computational approaches are particularly useful for understanding the structure-property relationships of complex molecules and for designing new derivatives with desired characteristics.
Applications and Future Directions of 2,3 Anhydro Dl Threitol in Materials Science and Organic Synthesis
2,3-Anhydro-DL-threitol in Polymer and Biopolymer Synthesis
The structure of this compound makes it a valuable monomer for creating complex polymer architectures. acs.orguc.edu Its primary application in this field is in the synthesis of hyperbranched polymers through a process known as ring-opening multibranching polymerization. acs.orgacs.orgnii.ac.jp This method allows for the creation of polymers with a high density of branches, leading to unique material properties.
As a monomer, this compound can be considered an AB2-type building block, where the epoxide ring acts as the reactive site for polymerization and the hydroxyl groups serve as the branching points. uc.edu Cationic ring-opening polymerization, typically initiated with a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), is a common method for polymerizing this monomer. acs.orgresearchgate.netresearchgate.net The process involves the opening of the epoxide ring and a proton-transfer reaction, which propagates the polymer chain and creates a hyperbranched structure composed of threitol units. acs.orgacs.org
The resulting polymers are hyperbranched polytetritols, which are carbohydrate-based polymers with a globular and compact structure. acs.org These materials are typically soluble in water but insoluble in most organic solvents. acs.org The degree of branching (DB), a key parameter defining the polymer's architecture, can be determined using techniques like ¹³C NMR spectroscopy. For the polymer derived from this compound, the degree of branching has been reported to be approximately 0.45. acs.orgresearchgate.net
Detailed findings from the polymerization of this compound (designated as monomer 1b to produce polymer 2b) are presented below.
| Monomer | Initiator | Temp (°C) | Time (h) | Yield (%) | Mw,SEC (x 10³)a | Mw/Mna | DBb |
|---|---|---|---|---|---|---|---|
| 1b | BF₃·OEt₂ | 80 | 24 | 79 | 1.5 | 1.4 | 0.45 |
| 1b | BF₃·OEt₂ | 100 | 24 | 85 | 1.6 | 1.5 | 0.45 |
a Determined by size exclusion chromatography (SEC). b Degree of Branching estimated by ¹³C NMR.
Data sourced from Imai, T., et al. (2005). Macromolecules. acs.org
Cross-linking involves forming chemical bonds between polymer chains to create a three-dimensional network, which significantly enhances the mechanical and thermal properties of the material. sigmaaldrich.commdpi.com While this compound is primarily studied as a monomer for synthesizing new polymers, its chemical structure suggests potential as a cross-linking agent. The presence of a reactive epoxide ring allows it to react with functional groups on existing polymer chains, such as hydroxyl (–OH), amino (–NH₂), or carboxyl (–COOH) groups. nih.gov
This reactivity could be harnessed to modify the properties of biopolymers like cellulose, chitosan, or proteins. mdpi.com The formation of hyperbranched structures from this compound can itself be considered a polymer modification strategy, where a dense, branched architecture is built up, altering the properties of the final material significantly compared to a linear analogue. acs.org
Monomer Units Derived from this compound for Novel Polymeric Materials
Advanced Scaffolds for Complex Organic Molecule Synthesis
In organic synthesis, a scaffold is a core molecular structure upon which more complex molecules are built. solubilityofthings.com The defined stereochemistry and reactive functional groups of this compound make it a useful chiral scaffold. Researchers have synthesized various α,ω-disubstituted derivatives of this compound by first protecting the hydroxyl groups, performing reactions on the epoxide, and then deprotecting. nih.gov
The utility of the threitol framework as a synthetic scaffold is demonstrated in the total synthesis of natural products. For instance, a derivative, (-)-2,3-O-isopropylidene-d-threitol, has been used as a starting material to construct the side chain of indole (B1671886) alkaloids like henrycinol A. mdpi.com This highlights the value of the threitol backbone in providing the necessary stereochemical control for synthesizing complex, biologically active molecules. mdpi.com The synthesis of such complex molecules often involves protecting reactive functional groups, utilizing catalysis to improve efficiency, and employing asymmetric techniques to ensure the desired stereochemistry. solubilityofthings.com
Emerging Applications and Unexplored Reactivity of this compound
The most prominent emerging application for this compound is in the creation of hyperbranched carbohydrate polymers. acs.orgacs.orgresearchgate.net These polymers, with their nanoscale particulate nature and high density of functional groups, are of interest for biomedical applications, such as in the development of new medical gels. nii.ac.jpacs.org
The unexplored reactivity of this compound lies in the differential reactivity of its epoxide and hydroxyl groups. The epoxide ring is susceptible to ring-opening by a wide variety of nucleophiles, which could lead to a diverse range of functionalized threitol derivatives. These derivatives could serve as precursors for pharmaceuticals or as specialized monomers. The presence of two hydroxyl groups also allows for further derivatization, such as esterification or etherification, to tailor the physical and chemical properties of molecules derived from this scaffold.
Theoretical and Computational Predictions for Novel this compound Chemistry
Theoretical and computational chemistry offer powerful tools for predicting the behavior of molecules and guiding experimental work. mdpi.comtdx.cat While specific computational studies focused exclusively on this compound are not widely published, the application of these methods holds significant promise.
Computational models can be used to:
Predict Reaction Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the step-by-step mechanism of the ring-opening polymerization. This can help in optimizing reaction conditions, choosing appropriate initiators, and predicting the resulting polymer structure.
Model Polymer Architectures: Molecular dynamics simulations can predict the three-dimensional conformation of the resulting hyperbranched polytetritols in solution. acs.org This is crucial for understanding their properties, such as viscosity and their ability to encapsulate guest molecules. acs.org
Calculate Spectroscopic Properties: Computational methods can predict NMR spectra (¹H and ¹³C), which can aid in the structural characterization of novel polymers and derivatives synthesized from this compound. acs.org
Screen for Potential Reactivity: Calculations can predict the reactivity of the epoxide ring with various nucleophiles, helping to identify new and potentially unexplored chemical transformations. mdpi.com
By applying these theoretical approaches, researchers can accelerate the discovery of new materials and synthetic pathways based on this compound chemistry.
Conclusion and Research Outlook
Summary of Key Academic Contributions of 2,3-Anhydro-DL-threitol Research
The chemical compound this compound has proven to be a valuable and versatile building block in various fields of chemical research. Its unique structural features, particularly the presence of a reactive epoxide ring and chiral centers, have made it a focal point for significant academic contributions.
A primary area of its contribution lies in polymer chemistry . Researchers have successfully utilized this compound in ring-opening multibranching polymerizations to synthesize novel hyperbranched polytetritols. acs.orgacs.orgresearchgate.net This process, often initiated by cationic initiators like boron trifluoride diethyl etherate, proceeds through a proton-transfer reaction mechanism. acs.orgacs.orgresearchgate.netresearchgate.net The resulting hyperbranched carbohydrate polymers, composed of DL-threitol units, exhibit distinct properties and structures compared to polymers derived from related anhydro sugars. acs.orgacs.org These polymers have potential applications in the development of new medical gels and as nanocapsules for encapsulation. nii.ac.jpresearchgate.net
Furthermore, this compound serves as a crucial chiral intermediate in organic synthesis. nih.govresearchgate.net Its stereochemistry allows for the synthesis of a variety of complex and enantiomerically pure molecules. The epoxidation of appropriate alkenes and dienes, often with protecting groups for the primary hydroxyls, yields derivatives of this compound which are valuable in synthesizing other sugar alcohols and their analogs. nih.gov
Identification of Remaining Challenges and Opportunities in this compound Research
Despite the progress made, several challenges and opportunities remain in the research of this compound.
One of the ongoing challenges is the development of more efficient and stereoselective synthetic routes to this compound and its derivatives. While methods exist, improving yields, reducing the number of synthetic steps, and minimizing the use of costly or hazardous reagents remain active areas of investigation. researchgate.net The purification of these compounds can also present difficulties that need to be addressed for large-scale applications. researchgate.net
A significant opportunity lies in the further exploration of the polymerization of this compound . While hyperbranched polymers have been synthesized, there is still much to learn about controlling the degree of branching, molecular weight, and the resulting material properties. acs.orgresearchgate.net Understanding how these parameters influence the polymer's function, for example as a drug delivery vehicle or in tissue engineering scaffolds, is a key area for future research. acs.org
The full potential of this compound as a chiral building block has yet to be completely realized. There is an opportunity to design and synthesize a wider range of complex molecules, including new pharmaceuticals and biologically active compounds, by leveraging the unique stereochemistry of this starting material. thieme-connect.de
Interdisciplinary Research Avenues and Future Prospects
The future of this compound research is poised to be highly interdisciplinary, bridging organic synthesis, polymer science, materials science, and biology.
One promising avenue is the development of biodegradable and biocompatible polymers derived from this compound for biomedical applications. us.esupc.edu These materials could be designed to have specific mechanical and degradation properties, making them suitable for use in areas such as controlled drug release and tissue regeneration. The inherent chirality of the monomer could also impart unique biological recognition properties to the resulting polymers.
Another exciting prospect is the use of this compound in the creation of novel functional materials . For instance, the hyperbranched polymers could be modified to create amphiphilic structures that self-assemble into nanocapsules or micelles, which have applications in encapsulation and delivery systems. researchgate.net The chiral nature of the compound could also be exploited in the development of materials for chiral separations and catalysis. acs.org
Furthermore, research into the natural occurrence and biological roles of related threitol compounds, which have been found to act as cryoprotectants in some organisms, could inspire new applications for synthetic derivatives like this compound. wikipedia.orgmdpi.com Understanding the structure-function relationships in these natural systems could guide the design of new cryoprotective agents or other biomimetic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
